2-(Bromomethyl)-3-methylaziridine
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Overview
Description
2-(Bromomethyl)-3-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylaziridine typically involves the bromination of 3-methylaziridine. One common method is the reaction of 3-methylaziridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylaziridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aziridine oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of 3-methylaziridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of aziridine derivatives with various functional groups.
Oxidation: Formation of aziridine oxides.
Reduction: Regeneration of 3-methylaziridine.
Scientific Research Applications
2-(Bromomethyl)-3-methylaziridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form stable aziridine rings, which are key structural motifs in many bioactive molecules.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylaziridine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds. The bromomethyl group acts as a leaving group, allowing the aziridine ring to react with nucleophiles and form new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl derivative used in the synthesis of polymers and other organic compounds.
Uniqueness
2-(Bromomethyl)-3-methylaziridine is unique due to its aziridine ring structure, which imparts distinct reactivity and stability compared to other bromomethyl compounds. The three-membered ring of aziridine is highly strained, making it more reactive towards nucleophiles and enabling the formation of a wide range of derivatives.
Properties
CAS No. |
741683-40-9 |
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Molecular Formula |
C4H8BrN |
Molecular Weight |
150.02 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-3-4(2-5)6-3/h3-4,6H,2H2,1H3 |
InChI Key |
CVADONCZVXTSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)CBr |
Origin of Product |
United States |
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